molecular formula C13H24N2O4 B3234255 {3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1353966-74-1

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No. B3234255
CAS RN: 1353966-74-1
M. Wt: 272.34 g/mol
InChI Key: UEGZUDINZCLSIP-UHFFFAOYSA-N
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Description

{3-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, commonly known as Boc-pyrrolidine-1-acetic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of Boc-pyrrolidine-1-acetic acid is not well understood. However, it is believed to act as a substrate for enzymes such as proteases, which cleave the Boc group to release the active compound.
Biochemical and Physiological Effects:
Boc-pyrrolidine-1-acetic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as chymotrypsin and trypsin. Furthermore, it has been shown to exhibit anti-inflammatory activity and can be used as a potential drug candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Boc-pyrrolidine-1-acetic acid has several advantages for lab experiments. It is readily available and easy to synthesize. Furthermore, it can be used as a building block in the synthesis of various compounds. However, it has some limitations, such as its low solubility in water, which can limit its application in some experiments.

Future Directions

Boc-pyrrolidine-1-acetic acid has several potential future directions. It can be used as a potential drug candidate for the treatment of inflammatory diseases. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, it can be used as a precursor in the synthesis of polymeric materials, which find application in the field of materials science. Further research is needed to explore the full potential of Boc-pyrrolidine-1-acetic acid in various fields.
Conclusion:
In conclusion, Boc-pyrrolidine-1-acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-pyrrolidine-1-acetic acid have been discussed in this paper. Further research is needed to explore the full potential of Boc-pyrrolidine-1-acetic acid in various fields.

Scientific Research Applications

Boc-pyrrolidine-1-acetic acid has found various applications in scientific research. It can be used as a building block in the synthesis of various compounds such as peptides, amino acids, and drugs. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Boc-pyrrolidine-1-acetic acid has been used as a precursor in the synthesis of polymeric materials, which find application in the field of materials science.

properties

IUPAC Name

2-[3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)7-10-5-6-15(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGZUDINZCLSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133644
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353966-74-1
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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